![molecular formula C20H22N4O3S2 B2891802 N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1207046-24-9](/img/structure/B2891802.png)
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound is a derivative of benzoxazole . It appears as a white solid .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been thoroughly investigated . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Molecular Structure Analysis
The compound’s molecular structure can be confirmed by IR, 1H/13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The compound is a product of dimerization of methanimines . The reaction completion was monitored by performing TLC .Physical And Chemical Properties Analysis
The compound has a melting point of 152–156 °C . Its FTIR (KBr) values are as follows: ν max = 3361 (N–H str.), 3109 (C–H str., triazole ring), 2951 (C–H str., aliphatic), 1643 (C=O sym. str., amide), 1517, 1423 (C=C str., aromatic ring), cm −1 .Scientific Research Applications
Antibacterial Activity
Benzoxazole derivatives, which include your compound, have been found to exhibit significant antibacterial activity. They have been tested against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .
Antifungal Activity
These compounds also show antifungal properties. They have been tested against fungal strains like Candida albicans and Aspergillus niger, showing promising results .
Anticancer Activity
Benzoxazole derivatives have been used in cancer research, particularly against colorectal carcinoma (HCT116) cancer cell line. Some compounds have shown better anticancer activity compared to standard drugs .
Anti-Inflammatory Activity
Benzoxazole derivatives are known for their anti-inflammatory properties. They can potentially be used in the treatment of diseases where inflammation plays a key role .
Antimycobacterial Activity
These compounds have been found to exhibit antimycobacterial activity, making them potential candidates for the treatment of diseases caused by mycobacteria .
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have shown potential in inhibiting the Hepatitis C virus, opening new avenues for antiviral drug development .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that benzoxazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets likely involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and microbial metabolism .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may inhibit the growth of microbes and cancer cells.
properties
IUPAC Name |
N-[2-[4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c25-18(14-29-20-22-15-4-1-2-5-16(15)27-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-28-17/h1-6,13H,7-12,14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJVUDCEKFAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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